

Structure of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

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Compound of Interest

Compound Name: 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

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An In-Depth Technical Guide to **3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol**: Synthesis, Characterization, and Potential Applications

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a multitude of bioactive compounds. This guide provides a detailed technical overview of **3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol**, a fluorinated heterocyclic compound of significant interest. While literature specifically detailing this molecule is nascent, this document synthesizes information from closely related analogs and foundational synthetic principles to offer a comprehensive perspective for researchers, chemists, and professionals in drug and pesticide development. We will explore its structural attributes, plausible synthetic pathways with detailed protocols, analytical characterization techniques, and its potential biological significance by drawing parallels to structurally similar, well-documented molecules. This guide is structured to provide both foundational knowledge and practical insights, empowering further research and application development.

Part 1: The Pyrazole Scaffold: A Privileged Structure in Chemical Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.^{[1][2]} Its structural versatility and ability

to participate in various non-covalent interactions have led to its incorporation into a wide range of clinically successful drugs.[1][3] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and sildenafil for erectile dysfunction.[3] The biological activities associated with pyrazole derivatives are extensive, encompassing anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective properties.[2][4]

The subject of this guide, **3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol**, incorporates two key structural modifications that are highly significant in modern chemistry:

- The Pyrazol-5-ol Core: This substructure can exist in several tautomeric forms (CH, NH, and OH forms), which influences its chemical reactivity and biological interactions.
- The Difluoromethyl (CHF_2) Group: The incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups and can influence the acidity of neighboring protons.

The related scaffold, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is a crucial building block for a new class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs), underscoring the agricultural importance of this specific structural motif.[5][6]

Part 2: Physicochemical and Structural Properties

While comprehensive experimental data for **3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol** is not widely published, its fundamental properties can be cataloged from available chemical databases.

Table 1: Physicochemical Properties of **3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol**

Property	Value	Source
CAS Number	129922-58-3	[7]
Molecular Formula	C ₅ H ₆ F ₂ N ₂ O	[8]
Molecular Weight	148.11 g/mol	N/A
MDL Number	MFCD16619807	[7]

Tautomerism

A critical aspect of the pyrazol-5-ol ring system is its existence as a mixture of tautomers. In solution, it can equilibrate between the pyrazol-5-ol form (OH-form), the pyrazolin-5-one form (CH-form), and the pyrazolidin-5-one form (NH-form). The predominant tautomer depends on the solvent, pH, and temperature. This equilibrium is crucial as it dictates the molecule's reactivity and its interactions with biological targets.



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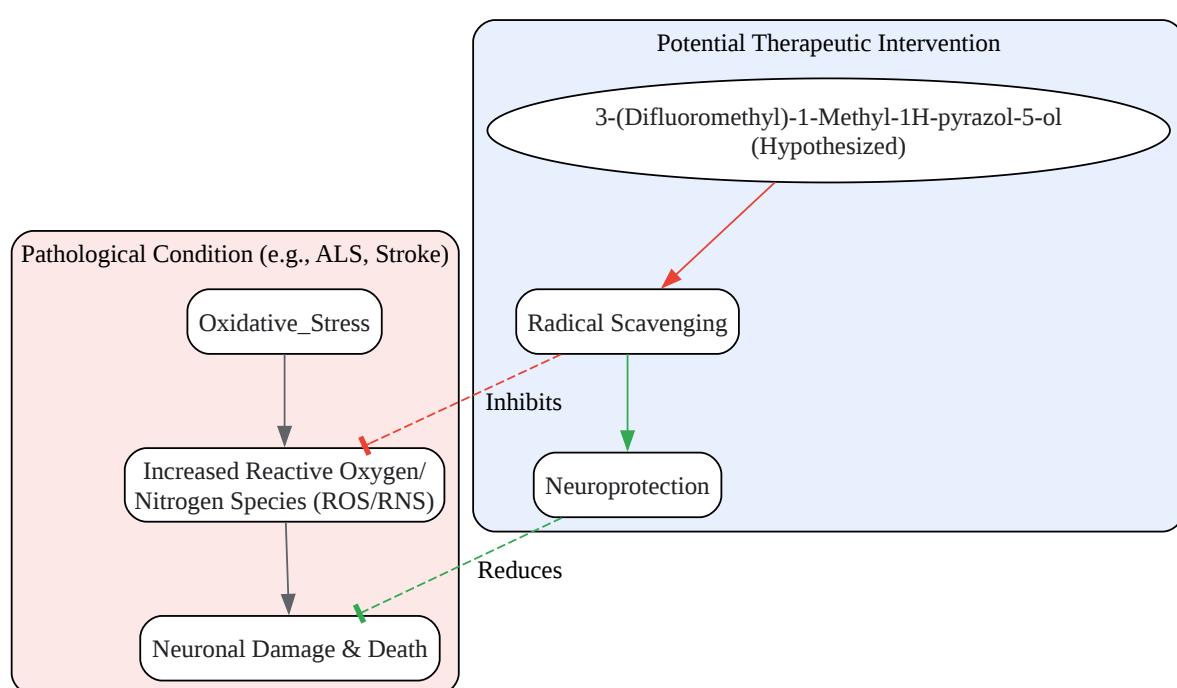
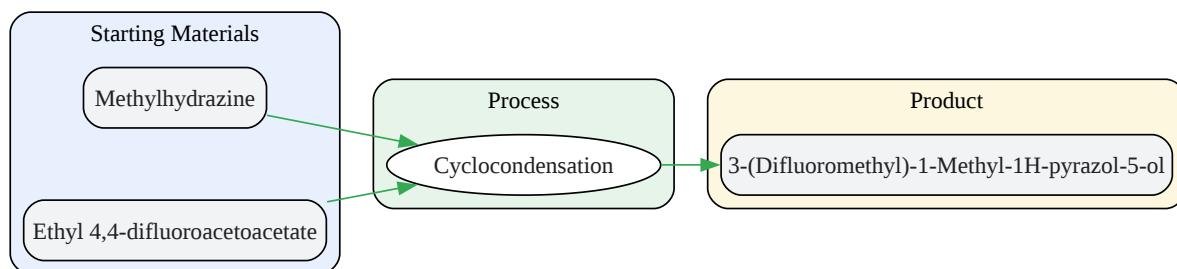
Caption: Tautomeric forms of the pyrazol-5-ol core.

Part 3: Synthesis and Manufacturing Pathways

The synthesis of pyrazol-5-ol derivatives is a well-established field in organic chemistry. The most common and robust method is the Knorr pyrazole synthesis, which involves the condensation of a β -ketoester with a hydrazine derivative.[\[9\]](#)

General Synthetic Workflow

The synthesis of **3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol** would logically proceed via the cyclocondensation of a difluoromethyl-substituted β -ketoester, namely ethyl 4,4-difluoroacetoacetate, with methylhydrazine.



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